5-乙基-4H-1,2,4-三唑-3-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with a unique structure containing a 1,2,4-triazole ring. It belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance. These compounds find applications in drug discovery studies, targeting cancer cells, microbes, and various diseases within the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds, including sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, has been a subject of interest. Researchers have explored various strategies for accessing these privileged scaffolds. Notably, 3-amino-1,2,4-triazole serves as a key building block in these synthetic pathways. Methods reported in the literature provide multistep routes to synthesize a wide range of 1,2,4-triazoles .

Molecular Structure Analysis

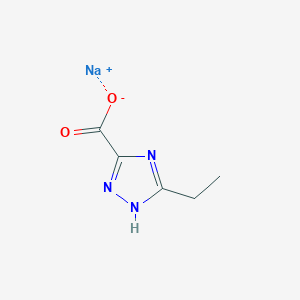

The molecular structure of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate consists of a 1,2,4-triazole ring fused with a carboxylate group. The sodium ion (Na⁺) is associated with the carboxylate moiety. The arrangement of atoms and bonds within the triazole ring influences its biological activity and interactions with receptors .

Chemical Reactions Analysis

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and modifications of the triazole ring. Investigating its reactivity and compatibility with other functional groups is essential for designing synthetic routes and derivatives .

科学研究应用

1. 细菌 β-内酰胺酶的抑制

5-乙基-4H-1,2,4-三唑-3-羧酸钠衍生物已被确定为细菌 β-内酰胺酶的有效抑制剂。这些化合物对各种 5 元杂芳族衍生物特别有效。它们已被证明可以增强阿莫西林等抗生素的有效性,在某些情况下超过了其他已知的抑制剂,如克拉维酸、舒巴坦或他唑巴坦 (Bennett et al., 1991)。

2. 高能化合物的合成

这种化合物在含氮高能化合物的合成中发挥作用。例如,它的钠络合物已被用于合成具有高热稳定性和在高能材料应用中具有显着潜力的新化合物 (Qin et al., 2016)。

3. 杂环衍生物的合成

该化合物在各种杂环衍生物的合成中至关重要。这些衍生物在不同领域显示出潜力,包括药物化学,在药物化学中它们可用作生物活性物质的前体 (Cheng et al., 2016)。

4. 功能化高能三唑衍生物的开发

5-乙基-4H-1,2,4-三唑-3-羧酸钠在功能化高能三唑衍生物的开发中至关重要。这些衍生物在创建生物传感器检测设备中具有应用 (Klapötke et al., 2012)。

5. 抗菌应用

该化合物的衍生物已被合成并测试其抗菌活性。它们已显示出作为有效抗菌剂的潜力,并且可用作表面活性剂 (El-Sayed, 2006)。

6. 半合成青霉素的合成

它已被用于合成新的半合成青霉素。这些青霉素含有将 β-内酰胺环与 1,2,4-三唑核结合的独特结构,有助于产生显着的抗菌作用 (Cheptea et al., 2023)。

7. 化学中的超分子相互作用

该化合物是超分子和配位化学研究的一部分,特别是在理解 1,2,3-三唑的相互作用方面。这些相互作用在催化和光化学等应用中至关重要 (Schulze & Schubert, 2014)。

8. 抗肿瘤活性

5-乙基-4H-1,2,4-三唑-3-羧酸钠的衍生物已被合成并测试了它们的抗肿瘤活性,显示出对某些癌细胞系的细胞毒性作用 (Franchetti et al., 1990)。

作用机制

Target of Action

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, like other 1,2,4-triazole derivatives, has been found to exhibit diverse biological activities . , and receptors in the brain.

Mode of Action

It’s known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with various pathways, including anti-microbial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Other triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

The action of Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can be influenced by various environmental factors. For instance, 1,2,3-triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase . This suggests that Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate might exhibit similar environmental stability.

属性

IUPAC Name |

sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUREOPVMGEPP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)